1-([1,1'-Biphenyl]-4-yl)-2,2-difluoroethanone
Description
Properties
IUPAC Name |
2,2-difluoro-1-(4-phenylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O/c15-14(16)13(17)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFIUYHDEWGCBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Catalysis
The reaction proceeds via activation of difluoroacetyl chloride by a Lewis acid catalyst, typically aluminum trichloride (AlCl₃), to generate an acylium ion. The biphenyl substrate undergoes electrophilic substitution at the para position due to conjugation stabilization. Key steps include:
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Complexation : AlCl₃ coordinates with the carbonyl oxygen of difluoroacetyl chloride, enhancing electrophilicity.
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Acylium Ion Formation : Loss of chloride generates a resonance-stabilized acylium ion.
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Electrophilic Attack : The biphenyl ring attacks the acylium ion, forming a sigma complex.
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Deprotonation : Regeneration of aromaticity yields the desired ketone.
Optimized Reaction Conditions
Based on analogous biphenyl acylation protocols, the following conditions are critical:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Catalyst (AlCl₃) | 1.5–1.8 equiv. | Maximizes acylium ion stability |
| Solvent | Dichloroethane | Polar aprotic, enhances solubility |
| Temperature | 15–25°C | Balances reactivity and side reactions |
| Reaction Time | 3–4 hours | Ensures complete conversion |
Under these conditions, yields of 85–90% are achievable, with purity >95% after recrystallization.
Nucleophilic Acyl Substitution via Organometallic Intermediates
This method employs organometallic reagents to directly introduce the biphenyl group into a difluoroethanone precursor.
Grignard Reagent Approach
A 4-biphenylylmagnesium bromide reacts with ethyl difluoroacetate to form the ketone after hydrolysis:
Key Considerations :
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Solvent : Tetrahydrofuran (THF) facilitates Grignard stability.
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Temperature : −78°C to prevent over-addition.
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Quenching : Aqueous NH₄Cl ensures gentle protonation.
Yields range from 70–75% , with challenges in controlling ester hydrolysis.
Lithium-Halogen Exchange
4-Bromobiphenyl undergoes lithium-halogen exchange with tert-butyllithium, followed by reaction with difluoroacetyl chloride:
Advantages :
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Higher selectivity compared to Grignard.
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Shorter reaction times (1–2 hours).
Reported yields reach 80–85% with rigorous exclusion of moisture.
Oxidation of Secondary Alcohol Precursors
Secondary alcohols bearing the biphenyl and difluoromethyl groups can be oxidized to the corresponding ketone.
Jones Oxidation
A solution of CrO₃ in H₂SO₄ oxidizes 1-([1,1'-Biphenyl]-4-yl)-2,2-difluoroethanol:
Limitations :
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Over-oxidation to carboxylic acids occurs if conditions are too harsh.
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Environmental concerns due to chromium waste.
Yields are moderate (60–65% ) with careful temperature control.
Swern Oxidation
Using oxalyl chloride and dimethyl sulfoxide (DMSO), this method offers milder conditions:
Benefits :
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Low-temperature (−50°C) compatibility.
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No heavy metal byproducts.
Yields improve to 75–80% with stoichiometric optimization.
Palladium-Catalyzed Cross-Coupling
Transition-metal catalysis enables modular assembly of the biphenyl-difluoroethanone framework.
Chemical Reactions Analysis
Types of Reactions
1-([1,1’-Biphenyl]-4-yl)-2,2-difluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The biphenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated biphenyl derivatives.
Scientific Research Applications
1-([1,1’-Biphenyl]-4-yl)-2,2-difluoroethanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 1-([1,1’-Biphenyl]-4-yl)-2,2-difluoroethanone involves its interaction with specific molecular targets. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the difluoroethanone group can form hydrogen bonds or interact with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Comparative Analysis of 1-([1,1'-Biphenyl]-4-yl)-2,2-difluoroethanone and Analogues
Key Findings
Mono-fluoro derivatives (e.g., CAS 345-55-1) show intermediate electronic effects. Positional isomerism (e.g., 2'-fluoro vs. 2-fluoro) influences steric and electronic profiles, affecting reactivity in subsequent derivatization .
Synthetic Pathways :
- Suzuki-Miyaura coupling is a common route for biphenyl ketones. For example, 4-acetylbiphenyl is synthesized with 97% yield using Pd catalysts . Fluorinated variants likely require fluorinated aryl halides or boronic acids.
Physicochemical Properties: Fluorination increases molecular weight (e.g., 214.23 for mono-fluoro vs. 196.24 for non-fluorinated) and lipophilicity (LogP 3.695 for 345-55-1 vs. ~3.5 estimated for difluoro compound) . Boiling points correlate with molecular weight and polarity; the difluoro compound may exhibit higher boiling points than non-fluorinated analogues.
Safety and Applications: Mono-fluoro compounds (e.g., 42771-79-9) carry moderate hazards (H302), while phenyl-substituted analogues (2001-23-2) pose higher risks (H318, H410) . Fluorinated biphenyl ketones are intermediates in pharmaceuticals, such as flurbiprofen derivatives , and materials science applications .
Q & A
Q. Basic Research Focus
- IR Spectroscopy : The carbonyl stretch appears near 1689 cm⁻¹ , while C=C aromatic stretches occur at 1589–1479 cm⁻¹ .
- NMR : The difluoroethyl group shows distinct ¹⁹F NMR signals (δ ≈ -110 to -120 ppm). In ¹H NMR, biphenyl protons resonate at δ 7.2–7.8 ppm .
Advanced Consideration
Discrepancies in integration ratios (e.g., overlapping aromatic signals) can be resolved via 2D NMR (COSY, HSQC) . For crystalline derivatives, X-ray diffraction confirms regiochemistry .
How can researchers design experiments to evaluate the compound’s biological activity, such as kinase inhibition?
Basic Research Focus
Use in vitro kinase assays (e.g., PHGDH inhibition in ) with ATP-concentration-dependent kinetics. Measure IC₅₀ values via fluorescence polarization or radiometric assays.
Advanced Consideration
For cellular studies, pair with shRNA knockdown models to validate target specificity. Contradictory results may arise from off-target effects; mitigate via proteome-wide profiling .
What strategies are effective for derivatizing the core structure to enhance bioactivity or solubility?
Basic Research Focus
Introduce imidazole or thiadiazole moieties via condensation reactions (Scheme 1 in ). For solubility, add polar groups (e.g., morpholino in ).
Advanced Consideration
Late-stage diversification using Pd-catalyzed C–H activation enables regioselective functionalization (e.g., trifluoromethylation in ). Computational docking (e.g., AutoDock Vina) predicts binding modes for SAR optimization .
How should researchers handle thermal instability or solvent incompatibility during storage?
Basic Research Focus
Store under inert gas (N₂/Ar) at -20°C in amber vials. Avoid protic solvents (e.g., MeOH) to prevent ketone hydration. Confirm stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .
Advanced Consideration
For hygroscopic derivatives, use lyophilization followed by storage in desiccators with molecular sieves. Monitor decomposition via LC-MS .
What computational methods are recommended for studying interactions with biological targets?
Advanced Research Focus
Perform molecular dynamics simulations (AMBER or GROMACS) to analyze binding stability. Pair with MM-PBSA calculations to estimate free energy contributions. Validate against crystallographic data (e.g., PDB entries) .
How can conflicting spectral data from analogous compounds be reconciled?
Advanced Research Focus
Compare isotopic labeling experiments (e.g., ¹³C-enriched samples) to distinguish signal overlap. Cross-validate with high-resolution mass spectrometry (HRMS) and elemental analysis .
What enzymatic assays are suitable for probing PHGDH inhibition mechanisms?
Advanced Research Focus
Use coupled enzyme assays with NADH/NAD+ detection (340 nm) to monitor PHGDH activity. Employ isothermal titration calorimetry (ITC) to measure binding thermodynamics .
How do structural modifications impact the compound’s photostability in polymer chemistry applications?
Advanced Research Focus
Incorporate UV stabilizers (e.g., hindered amine light stabilizers) and assess degradation via FT-IR monitoring of carbonyl loss. Compare with biphenyl-free analogs to isolate photoactivity mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
